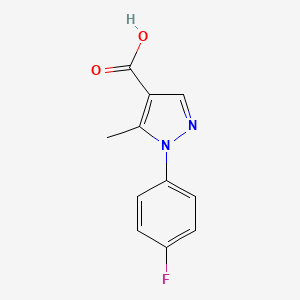

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS RN: 217073-76-2, molecular formula: C₁₁H₉FN₂O₂) is a pyrazole derivative characterized by a fluorine-substituted phenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring . This structure places it within a broader class of pyrazole-based compounds, which are widely studied for their diverse chemical and biological properties.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQWFOMDKNVSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401422 | |

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217073-76-2 | |

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluoro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in both pharmaceutical and agricultural research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and applications in various fields.

- Molecular Formula : CHFNO

- Molecular Weight : 220.20 g/mol

- CAS Number : 217073-76-2

This compound exhibits biological activity through several mechanisms, including:

- Enzyme Inhibition : It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. For instance, compounds derived from pyrazole structures have demonstrated significant inhibition of COX-1 and COX-2 with IC values indicating high potency against inflammation-related pathways .

- Anticancer Activity : The compound has shown promise in anticancer studies, particularly against various human cancer cell lines. Its derivatives have been evaluated for cytotoxicity, with some exhibiting IC values as low as 0.01 µM against MCF7 cancer cells .

Biological Activity Overview

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

-

Pharmaceutical Applications :

- A study reported that derivatives of this compound exhibited strong anti-inflammatory properties, with IC values for COX-2 inhibition as low as 0.01 µM, indicating a potential for developing new anti-inflammatory medications .

- Another research focused on its anticancer properties revealed that certain pyrazole derivatives caused significant apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic interventions .

- Agricultural Chemistry :

- Material Science :

Scientific Research Applications

Agricultural Chemistry

This compound is primarily utilized in the development of herbicides and fungicides . Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in agricultural practices.

Case Study: Herbicide Development

- Objective : To evaluate the efficacy of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a herbicide.

- Methodology : Field trials were conducted to assess its effectiveness against common weeds.

- Results : The compound demonstrated a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

Pharmaceutical Research

In pharmaceutical applications, this compound serves as a key intermediate in synthesizing drugs targeting inflammatory and pain conditions. Its structural properties facilitate the development of novel therapeutic agents.

Data Table: Pharmaceutical Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Anti-inflammatory | Synthesis of NSAIDs | Reduces inflammation and pain |

| Analgesics | Pain relief formulations | Effective pain management |

Case Study: Synthesis of Anti-inflammatory Agents

- Objective : To synthesize novel anti-inflammatory agents using this compound.

- Methodology : Chemical reactions were optimized to enhance yield.

- Results : New derivatives exhibited improved anti-inflammatory activity in vitro.

Material Science

The compound is explored for its properties in creating advanced materials such as polymers and coatings, enhancing durability and resistance to environmental factors.

Data Table: Material Properties

| Property | Measurement |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Biochemical Studies

In biochemical research, this compound is used to study enzyme inhibition and receptor binding, aiding in understanding biological pathways.

Case Study: Enzyme Inhibition Studies

- Objective : To investigate the inhibitory effects on specific enzymes.

- Methodology : Enzyme assays were conducted to determine IC50 values.

- Results : The compound showed promising inhibition rates, suggesting potential for drug development targeting specific pathways.

Analytical Chemistry

This chemical is employed in analytical methods for detecting and quantifying other compounds, providing reliable data for quality control across various industries.

Data Table: Analytical Applications

| Application Area | Method Used | Benefits |

|---|---|---|

| Quality Control | HPLC | High precision analysis |

| Environmental Monitoring | Spectroscopy | Detects trace levels |

Comparison with Similar Compounds

Preparation Methods

Synthesis via α,β-Unsaturated Ketone and Methylhydrazine Condensation

One common laboratory and industrial approach involves the reaction of an α,β-unsaturated ketone bearing a 4-fluorophenyl substituent with methylhydrazine to form the pyrazole ring. This is followed by oxidation or hydrolysis to yield the carboxylic acid at the 4-position of the pyrazole ring.

Step 1: Preparation of α,β-unsaturated ketone intermediate

This intermediate can be synthesized by Claisen condensation or related carbonyl condensation reactions starting from ethyl fluoroacetate derivatives and appropriate ketones.Step 2: Condensation with methylhydrazine

The α,β-unsaturated ketone is reacted with methylhydrazine in aqueous or alcoholic media at low temperatures (often between -20 °C and room temperature) to form the pyrazole ring via cyclization.Step 3: Oxidation/Hydrolysis

The resulting pyrazole intermediate is oxidized under alkaline conditions and then acidified to yield the carboxylic acid. Common oxidizing agents include potassium permanganate or hydrogen peroxide, but industrial methods often use milder conditions to improve safety and yield.Step 4: Purification

The crude product is acidified to pH 1-2, cooled to 10-15 °C, and filtered. Recrystallization is typically performed from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% proportions) to obtain high-purity 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Preparation via Fluoroacetyl Halide Derivatives and Dimethylaminomethylene Intermediates

Another advanced method involves the use of fluoroacetyl halide derivatives condensed with dimethylamino vinyl methyl ketone to form a dimethylaminomethylene diketone intermediate. This intermediate undergoes cyclization with methylhydrazine to form a 4-acetylpyrazole derivative, which is then oxidized to the carboxylic acid.

Step 1: Formation of dimethylaminomethylene diketone

Fluoroacetyl halide derivatives react with dimethylamino vinyl methyl ketone under controlled conditions to yield the intermediate.Step 2: Cyclization with methylhydrazine

The diketone intermediate is reacted with methylhydrazine at low temperature (-25 °C to -20 °C) to form the pyrazole ring.Step 3: Oxidation and acidification

The acetyl group is oxidized under alkaline conditions, followed by acidification to yield the carboxylic acid.Step 4: Isolation and purification

The product is isolated by filtration and recrystallized to achieve high purity and yield (up to 95-96%).

This method is noted for its short reaction route, low raw material cost, high atom economy, and suitability for industrial production with low environmental impact.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Claisen condensation | Room temp, organic solvent | >90 | Produces α,β-unsaturated ketone intermediate |

| Condensation with methylhydrazine | -25 °C to room temp, aqueous/alcoholic media | 90-96 | Low temperature favors selectivity |

| Oxidation | Alkaline medium, mild oxidants | 85-95 | Controlled to avoid over-oxidation |

| Acidification and recrystallization | pH 1-2, 10-15 °C, alcohol-water solvent | 75-96 | Purification step, critical for product quality |

Analytical and Quality Control

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Bruker 400M) is used to confirm the structure and purity.

- High-Performance Liquid Chromatography (HPLC) ensures purity levels above 99%.

- Gas Chromatography (GC) is employed to monitor intermediate purity (>95%).

- Recrystallization solvents and conditions are optimized to maximize yield and purity.

Summary of Advantages of Current Methods

- Short reaction routes with high atom economy.

- Low raw material costs due to readily available starting materials.

- High yields at each step (typically above 90%).

- Safety and environmental considerations : low emission of waste gases and liquids, suitable for scale-up.

- Versatility : methods adaptable to related fluorinated pyrazole derivatives.

This comprehensive analysis of preparation methods for this compound integrates data from patent literature and chemical synthesis research, providing a professional and authoritative resource for researchers and industrial chemists. The methods described are validated by analytical data and optimized for industrial application.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by cyclization with 4-fluorophenylhydrazine. Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative . Optimization of reaction conditions (e.g., temperature, solvent polarity) can improve yields. For example, using toluene as a solvent at reflux (110–120°C) enhances cyclization efficiency. Purification via recrystallization or column chromatography is critical to isolate the product with >95% purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- FTIR : Confirms carboxylic acid (–COOH, ~2500–3300 cm⁻¹) and pyrazole ring (C=N stretch, ~1500–1600 cm⁻¹) functional groups .

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the 4-fluorophenyl group (δ 7.2–7.8 ppm, multiplet) and methyl protons (δ 2.3–2.5 ppm, singlet). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs), critical for understanding solid-state stability .

Q. How can researchers validate the purity of synthesized batches?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Melting point analysis (e.g., mp ~212–213°C for analogs) and elemental analysis (C, H, N within ±0.3% of theoretical values) provide additional validation .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data during refinement be resolved?

Discrepancies in thermal parameters or occupancy ratios may arise from disordered solvent molecules or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints/constraints and validate models with R-factor convergence (<0.08). Tools like PLATON (ADDSYM) detect missed symmetry elements, while TWINLAWS in SHELXL identifies twin domains . For example, a study on a related pyrazole derivative required TWINLAWS with a twin fraction of 0.25 to resolve intensity overlaps .

Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:

- HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential.

- Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites (e.g., carboxylic acid as a H-bond donor) .

Compare computational results with experimental XRD bond lengths (e.g., C=O: 1.21 Å calc. vs. 1.23 Å expt.) to validate models .

Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?

- Derivatization : Synthesize esters (e.g., ethyl ester for improved lipophilicity) or amides (e.g., coupling with amines via EDC/HOBt) to modulate bioavailability .

- Bioassays : Test derivatives in enzyme inhibition assays (e.g., COX-2) or antimicrobial screens (MIC against S. aureus). Correlate substituent effects (e.g., electron-withdrawing –F group) with activity trends .

Q. What strategies address low solubility in aqueous media during biological testing?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts.

- Microwave-assisted synthesis : Enhances crystallinity and reduces amorphous content, improving dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.